REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([O:12][CH3:13])[CH:8]=2)[CH:3]=1.[CH2:14]([Li])[CH2:15][CH2:16][CH3:17].[CH3:19][NH:20][CH3:21].[CH3:22][O:23]C1C=[C:26]2[C:31](=CC=1)[C:30]([CH:34]=[O:35])=[CH:29][CH:28]=[CH:27]2.P([O-])([O-])([O-])=O>CCOCC.CN(C)P(N(C)C)(N(C)C)=O.C1C=CC=CC=1.CN(C)C=O>[CH3:13][O:12][C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][CH:6]=1)[CH:3]=[C:2]([CH:22]=[O:23])[CH:11]=[CH:10]2.[CH3:19][N:20]([CH3:21])[C:15]1[CH:16]=[C:17]2[C:28](=[CH:27][CH:14]=1)[CH:29]=[C:30]([CH:34]=[O:35])[CH:31]=[CH:26]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=CC=C(C=C2C=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
solvent
|
Smiles
|
CN(P(=O)(N(C)C)N(C)C)C
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
16.7 mmol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
390 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C=CC=C(C2=CC1)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
6-Dimethylamino-2-naphthaldehyde is prepared
|
Type
|
DISSOLUTION
|
Details
|
is dissolved
|
Type
|
WAIT
|
Details
|
is continued for 14 hours at 20° C.
|
Duration
|
14 h
|
Type
|
EXTRACTION
|
Details
|
is extracted with ether
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C=CC(=CC2=CC1)C=O
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C=1C=C2C=CC(=CC2=CC1)C=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 350 mg | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([O:12][CH3:13])[CH:8]=2)[CH:3]=1.[CH2:14]([Li])[CH2:15][CH2:16][CH3:17].[CH3:19][NH:20][CH3:21].[CH3:22][O:23]C1C=[C:26]2[C:31](=CC=1)[C:30]([CH:34]=[O:35])=[CH:29][CH:28]=[CH:27]2.P([O-])([O-])([O-])=O>CCOCC.CN(C)P(N(C)C)(N(C)C)=O.C1C=CC=CC=1.CN(C)C=O>[CH3:13][O:12][C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][CH:6]=1)[CH:3]=[C:2]([CH:22]=[O:23])[CH:11]=[CH:10]2.[CH3:19][N:20]([CH3:21])[C:15]1[CH:16]=[C:17]2[C:28](=[CH:27][CH:14]=1)[CH:29]=[C:30]([CH:34]=[O:35])[CH:31]=[CH:26]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=CC=C(C=C2C=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
solvent
|
Smiles
|
CN(P(=O)(N(C)C)N(C)C)C
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
16.7 mmol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
390 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C=CC=C(C2=CC1)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
6-Dimethylamino-2-naphthaldehyde is prepared
|
Type
|
DISSOLUTION
|
Details
|
is dissolved
|
Type
|
WAIT
|
Details
|
is continued for 14 hours at 20° C.
|
Duration
|
14 h
|
Type
|
EXTRACTION
|
Details
|
is extracted with ether
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C=CC(=CC2=CC1)C=O
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C=1C=C2C=CC(=CC2=CC1)C=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 350 mg | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |